
2-Thiophenecarboxylic acid, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 4-nitrophenyl ester, commonly known as TNPE, is a chemical compound used in scientific research. It is a yellow crystalline powder with a molecular formula of C11H7NO4S. TNPE is a versatile compound that has been used in a variety of applications, including the synthesis of peptides, as a substrate for enzymes, and as a probe for studying enzyme activity.
Mécanisme D'action
The mechanism of action of TNPE involves the hydrolysis of the ester bond by enzymes such as carboxylesterases. This reaction results in the formation of 2-thiophenecarboxylic acid and 4-nitrophenol. The rate of hydrolysis can be used to measure the activity of carboxylesterases and other enzymes.
Biochemical and Physiological Effects:
TNPE does not have any known biochemical or physiological effects in humans. It is primarily used as a tool for studying enzyme activity and for the synthesis of peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TNPE in lab experiments include its versatility, stability, and ease of synthesis. TNPE is also relatively inexpensive compared to other substrates used for studying enzyme activity. However, TNPE has some limitations, including its low solubility in aqueous solutions and its sensitivity to light and moisture.
Orientations Futures
There are several future directions for the use of TNPE in scientific research. One potential application is in the development of biosensors for detecting enzyme activity in biological samples. TNPE could also be used in the synthesis of novel peptides with potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of TNPE in the development of new drugs targeting carboxylesterases and other enzymes.
Méthodes De Synthèse
The synthesis of TNPE involves the reaction between 2-thiophenecarboxylic acid and 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in anhydrous conditions and produces TNPE as a yellow crystalline solid.
Applications De Recherche Scientifique
TNPE has been widely used in scientific research as a substrate for enzymes such as carboxylesterases, which are involved in the metabolism of drugs and other xenobiotics. TNPE is also used in the synthesis of peptides and as a probe for studying enzyme activity. Additionally, TNPE has been used in the development of biosensors for detecting enzyme activity in biological samples.
Propriétés
Formule moléculaire |
C11H7NO4S |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
(4-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-2-1-7-17-10)16-9-5-3-8(4-6-9)12(14)15/h1-7H |
Clé InChI |
QHJFYEJRQLKVEZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



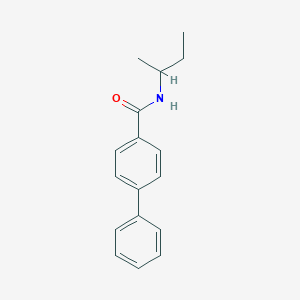
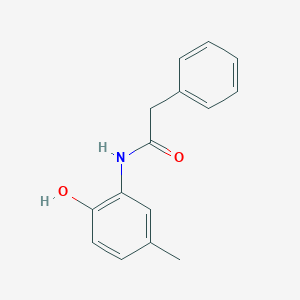

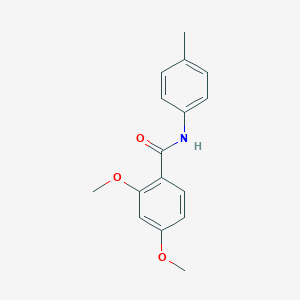
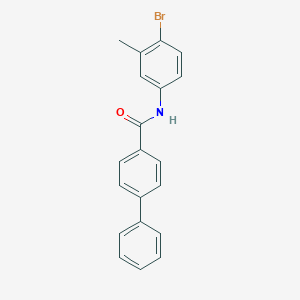
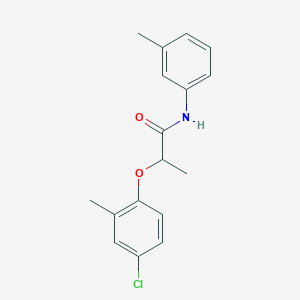

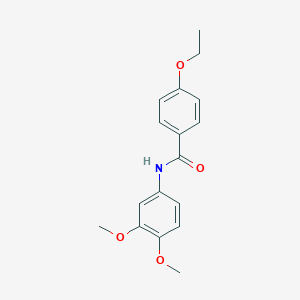
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

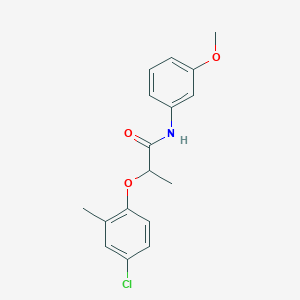
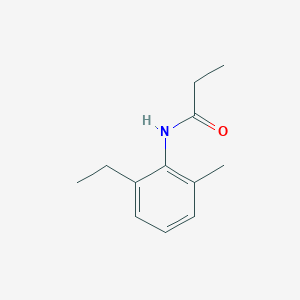
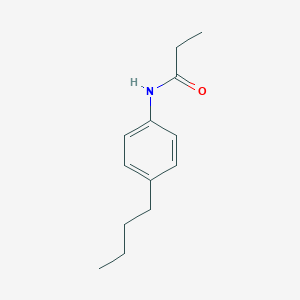
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)